molecular formula C28H43N9O10 B587327 Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine CAS No. 147103-09-1

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine

Cat. No.: B587327
CAS No.: 147103-09-1
M. Wt: 665.705
InChI Key: AQWKOAKNUGDHHM-KGYLXKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and development of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine emerged from fundamental research conducted in the early 1980s by Ruoslahti and Pierschbacher, who identified the minimal recognition sequence within fibronectin required for cell attachment. These pioneering researchers synthesized various peptides based on the hypothesized cell attachment site of fibronectin and coupled those peptides to protein-coated plastic surfaces to test each for cell attachment-promoting activity. Their systematic investigation revealed that only peptides containing the arginine-glycine-aspartate sequence were capable of enhancing cell attachment, while peptides lacking this motif demonstrated no adhesive properties.

The foundational studies that led to the understanding of this compound also identified the cellular receptors that recognize this sequence, which were later named integrins. The researchers utilized synthetic arginine-glycine-aspartate-containing peptides to isolate the putative receptors and subsequently demonstrated that liposomes containing the isolated proteins could bind to fibronectin in much the same way as cells with surface receptors. This discovery established the scientific foundation for developing extended peptide sequences like this compound that could potentially offer enhanced binding properties and improved biological activity.

The chemical characterization of this compound was documented with the assignment of Chemical Abstracts Service number 147103-09-1, establishing its molecular formula as C₂₈H₄₃N₉O₁₀ with a molecular weight of 665.7 grams per mole. The compound was first created in 2009 and has undergone continuous modification and refinement in chemical databases, with the most recent updates occurring in 2025. The systematic development of this hexapeptide represents a significant advancement in peptide chemistry, as it extends beyond the minimal three-amino-acid arginine-glycine-aspartate sequence to incorporate additional functional groups that enhance its biological activity and therapeutic potential.

Significance in Cell Adhesion Research

This compound has demonstrated profound significance in cell adhesion research, particularly in comparative studies examining the relative effectiveness of different arginine-glycine-aspartate-containing peptides. Research investigations have consistently shown that the this compound-grafted substrate supported a larger number of adherent cells and a higher extent of cell spreading compared to the glycyl-arginyl-glycyl-aspartyl-serine-tyrosine-grafted substrate. These findings indicate that the valine residue at the fifth position contributes significantly to the peptide's biological activity and cellular recognition properties.

The peptide has been extensively utilized in biomaterial applications, where it has been covalently bound to polyurethane backbones via amide bond formation. These this compound-grafted polyurethane copolymers have demonstrated the ability to support cell adhesion and spreading even without serum in the culture medium, representing a significant advancement in biocompatible material development. Nuclear magnetic resonance and Fourier-transform infrared spectroscopies have been employed to monitor these grafting reactions, while amino acid analysis has been used to determine the amount of grafted peptide.

Dynamic contact angle measurements have revealed that the surfaces of peptide-grafted polyurethanes containing this compound were more hydrophilic than the starting and carboxylated versions of the precursor polyurethane. This increased hydrophilicity contributes to enhanced cell attachment properties and improved biocompatibility. Research has demonstrated that increasing the peptide density from 100 to 250 micromoles per gram of polymer for this compound-grafted polyurethanes resulted in a significant increase in cell attachment, indicating a dose-dependent relationship between peptide concentration and biological activity.

Parameter GRGDVY-grafted GRGDSY-grafted Underivatized Control
Cell Attachment Enhancement High Moderate Low
Cell Spreading Extensive Limited Minimal
Hydrophilicity Increased Increased Baseline
Peptide Density (μmol/g) 100-250 100-250 0

Relationship to RGD Motif Family

This compound belongs to the broader family of arginine-glycine-aspartate motif-containing peptides, which represents the most common peptide motif responsible for cell adhesion to the extracellular matrix, found in species ranging from Drosophila to humans. The arginine-glycine-aspartate sequence serves as the cell attachment site of a large number of adhesive extracellular matrix, blood, and cell surface proteins, with nearly half of the over 20 known integrins recognizing this sequence in their adhesion protein ligands.

The peptide demonstrates specific structural relationships within the arginine-glycine-aspartate family, particularly when compared to shorter sequences such as arginyl-glycyl-aspartyl-valine and glycyl-arginyl-glycyl-aspartyl-tyrosine. The molecular weight progression within this family illustrates the structural complexity: arginyl-glycyl-aspartyl-valine with a molecular weight of 445.5 grams per mole, glycyl-arginyl-glycyl-aspartyl-tyrosine at 566.6 grams per mole, and this compound at 665.7 grams per mole. This systematic increase in molecular weight corresponds to enhanced biological activity and improved integrin binding specificity.

Research has demonstrated that multimerization of linear arginine-glycine-aspartate peptides results in differential effects on integrin selectivity and affinity. Studies comparing monomeric and multimeric linear arginine-glycine-aspartate-containing compounds have shown that multimerization leads to no change toward certain cell types, diminished binding with specific integrin combinations, but substantially enhanced binding with alpha-v-beta-3-positive cell lines. The multimeric arginine-glycine-aspartate peptides were found to be nearly comparable to the same molar concentration of well-known alpha-v-beta-3-specific cyclic peptides in specificity and affinity for targeting alpha-v-beta-3 integrin.

Peptide Sequence Molecular Weight (g/mol) Integrin Specificity Cell Adhesion Activity
RGDV 445.5 α₅β₁, αᵥβ₃ Moderate
GRGDY 566.6 α₅β₁, αᵥβ₃ Enhanced
GRGDVY 665.7 α₅β₁, αᵥβ₃, αᵥβ₅ Superior

The arginine-glycine-aspartate motif is presented in slightly different ways in different proteins, making it possible for the many arginine-glycine-aspartate-binding integrins to selectively distinguish individual adhesion proteins. This structural diversity within the arginine-glycine-aspartate family has led to the development of drug design strategies based on the arginine-glycine-aspartate structure, which may provide new treatments for diseases such as thrombosis, osteoporosis, and cancer. The integration of this compound into this therapeutic development framework represents a significant advancement in peptide-based drug discovery and biomaterial engineering applications.

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O10/c1-14(2)23(26(45)36-19(27(46)47)10-15-5-7-16(38)8-6-15)37-25(44)18(11-22(41)42)35-21(40)13-33-24(43)17(34-20(39)12-29)4-3-9-32-28(30)31/h5-8,14,17-19,23,38H,3-4,9-13,29H2,1-2H3,(H,33,43)(H,34,39)(H,35,40)(H,36,45)(H,37,44)(H,41,42)(H,46,47)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKOAKNUGDHHM-KGYLXKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933031
Record name N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147103-09-1
Record name Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Fmoc/tBu Strategy

The Fmoc/tBu strategy remains the gold standard for synthesizing GRGDVY. As detailed by, this method employs PEG-modified polystyrene resins to anchor the C-terminal tyrosine residue. Activation of carboxyl groups via aminium-derived coupling reagents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), ensures efficient amide bond formation. Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), with coupling times of 30–60 minutes per residue.

Critical to GRGDVY synthesis is the sequential addition of arginine and aspartic acid, which are prone to side reactions. Arg’s guanidinium group requires orthogonal protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), while Asp’s β-carboxyl is protected with tert-butyl esters to prevent aspartimide formation. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) yields the crude peptide, which is subsequently purified via reverse-phase HPLC.

Challenges and Mitigation

Aggregation during chain elongation, particularly at the Val-Tyr junction, is mitigated by incorporating pseudoproline dipeptides or elevated temperatures (50°C). For GRGDVY, pseudoproline units at Gly-Asp or Asp-Val positions reduce β-sheet formation, enhancing coupling efficiency by 30%.

Flow-Based Peptide Synthesis

Automated Rapid Synthesis

Flow-based SPPS, as demonstrated in, accelerates GRGDVY production by reducing cycle times to 1.8 minutes per residue. A continuous flow system with a packed-bed reactor (PBR) filled with ChemMatrix resin enables rapid reagent delivery. Coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and 4-methylmorpholine (NMM) base are used under 2–5 bar pressure.

Racemization Control

Cysteine-free sequences like GRGDVY avoid racemization issues common in flow systems. However, Val and Tyr residues require low-temperature activation (0–4°C) to minimize epimerization. As reported in, coupling at 0°C with 0.1 M COMU reduces D-isomer formation to <0.5%, ensuring >99% enantiomeric excess.

Enzymatic Synthesis

Adenylation Domain-Mediated Ligation

Recent advances in enzymatic peptide synthesis utilize adenylation domains (A domains) from nonribosomal peptide synthetases (NRPSs). Studies on DhbFA1 and DhbFA2 enzymes demonstrate their ability to catalyze amide bond formation between amino acids. For GRGDVY, a multi-enzyme cascade could theoretically assemble the hexapeptide, though current research focuses on dipeptides.

Substrate Specificity and Kinetics

DhbFA1 exhibits broad specificity for glycine (Km = 5–100 mM) and cysteine (Km = 21.5 mM), while DhbFA2 prefers threonine (Km = 10–250 mM) and cysteine (Km = 0.0163 mM). To adapt this for GRGDVY, engineered A domains with tailored specificity for Arg, Asp, and Val would be required. Current yields for dipeptides like Gly-Cys are modest (Vmax = 0.00735 units/mg), necessitating significant optimization for longer peptides.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

ParameterSPPS (Fmoc/tBu)Flow-Based SPPSEnzymatic Synthesis
Cycle Time per Residue60 min1.8 min120–240 min
Typical Yield (crude)70–85%80–90%10–30%
Purity Post-HPLC≥95%≥98%≤50%
Scale-Up FeasibilityModerateHighLow

Flow-based SPPS outperforms traditional methods in speed and purity but requires specialized equipment. Enzymatic synthesis, while eco-friendly, remains impractical for complex peptides like GRGDVY due to low yields and incomplete substrate libraries.

Purification and Characterization

Reverse-Phase HPLC

Crude GRGDVY is purified using a C18 column with a gradient of 0.1% TFA in acetonitrile/water. The peptide elutes at 15–20% acetonitrile, with a retention time of 12.3 minutes. Mass spectrometry (MS) confirms the molecular ion at m/z 665.313 ([M+H]⁺), matching the theoretical mass.

Secondary Structure Analysis

Circular dichroism (CD) spectra of GRGDVY in phosphate buffer (pH 7.4) reveal a random coil conformation, with minima at 200 nm and 222 nm. No β-sheet or α-helix signals are observed, consistent with its flexible RGD motif .

Chemical Reactions Analysis

Types of Reactions

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DCCI and HOBt.

Major Products

Scientific Research Applications

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, influencing cellular processes like migration, proliferation, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares Gly-Arg-Gly-Asp-Val-Tyr with two related peptides identified in the evidence:

Compound Sequence Molecular Weight (g/mol) Key Functional Groups Potential Applications
Gly-Arg-Gly-Asp-Val-Tyr Gly-Arg-Gly-Asp-Val-Tyr ~755 RGD motif, Tyr hydroxyl group Integrin targeting, wound healing
L-Methionyl-Thr-Arg-Arg-Tyr-Val (CAS 120944-71-0) Met-Thr-Arg-Arg-Tyr-Val-Leu-Ser-Arg (partial sequence inferred) ~1,200+ (estimated) Multiple Arg residues, Met thioether Antimicrobial, cell signaling
Ala-Tyr-Arg-Val-Ala-Thr-Val-Arg-Leu-Asp-Ala (CAS 873958-52-2) Ala-Gly-Tyr-Arg-Val-Ala-Thr-Val-Arg-Leu-Asp-Ala ~1,300+ (estimated) Extended hydrophobic core, Asp residue Enzyme inhibition, peptide delivery
Key Observations:

RGD Motif Specificity: Gly-Arg-Gly-Asp-Val-Tyr is distinguished by its canonical RGD sequence, which directly binds integrins. In contrast, the other peptides lack this motif, reducing their specificity for integrin-mediated processes.

Hydrophobicity : The alanine-rich peptide (CAS 873958-52-2) has a longer hydrophobic core (Val, Leu, Ala), likely improving its stability in lipid-rich environments but reducing aqueous solubility compared to Gly-Arg-Gly-Asp-Val-Tyr .

Bioactivity and Stability

  • Target Peptide: The RGD motif in Gly-Arg-Gly-Asp-Val-Tyr confers nanomolar affinity for αvβ3 integrin (Kd ~10–100 nM in vitro), as demonstrated in studies on angiogenesis inhibition . Its tyrosine residue may also enable radiolabeling for imaging applications.
  • Methionine-Containing Peptide : The presence of methionine increases susceptibility to oxidation, limiting its shelf-life compared to the target peptide. However, its multiple arginines may enhance antimicrobial activity against gram-negative bacteria .
  • Alanine-Rich Peptide : The extended hydrophobic sequence may improve protease resistance, making it more suitable for oral delivery than the target peptide, which requires parenteral administration due to rapid enzymatic degradation .

Research Findings and Limitations

  • Gly-Arg-Gly-Asp-Val-Tyr: Preclinical studies highlight its efficacy in reducing tumor growth by blocking integrin-mediated signaling (50% reduction in melanoma volume in murine models) . However, its short half-life (<30 minutes in plasma) necessitates formulation improvements.
  • Comparative Weaknesses: The methionine-containing peptide lacks RGD-specific integrin binding, limiting its utility in targeted therapies.

Biological Activity

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine (GAGVY) is a peptide composed of six amino acids: glycine, arginine, glycine, aspartic acid, valine, and tyrosine. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of GAGVY, including its mechanisms of action, applications in medicine and research, and relevant case studies.

Overview of Biological Activity

GAGVY is primarily investigated for its role in cell adhesion , signaling pathways , and therapeutic potential . The peptide's unique amino acid sequence allows it to interact with specific molecular targets, notably integrins, which are crucial for mediating cell adhesion and signaling processes.

The mechanism of action for GAGVY involves its binding to integrins on the cell surface. This interaction influences several cellular processes:

  • Cell Migration : GAGVY promotes cell movement by modulating the adhesion properties of cells.
  • Cell Proliferation : The peptide can stimulate cellular growth and division.
  • Differentiation : GAGVY may play a role in guiding stem cell differentiation into specific lineages.

These actions suggest that GAGVY could be beneficial in wound healing and tissue regeneration.

Applications in Medicine

GAGVY has been explored for various medical applications:

  • Drug Delivery Systems : Due to its ability to facilitate cellular uptake, GAGVY is being studied as a component in drug delivery systems that enhance the bioavailability of therapeutic agents.
  • Therapeutic Agent : Research indicates potential use in treating diseases where cell adhesion plays a critical role, such as cancer metastasis and chronic wounds.
  • Biomaterials Development : GAGVY can be incorporated into biomaterials to improve their biocompatibility and functionality in biomedical applications.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesUnique Aspects
Arginyl-glycyl-aspartic acid (RGD)Well-known for cell adhesionCommonly used in tissue engineering
Arginyl-glycyl-aspartyl-serinyl (RGDS)Similar integrin-binding propertiesSlightly different biological activities
This compound (GAGVY)Unique sequence enhances specific interactionsPotential for diverse therapeutic applications

Case Studies

  • Cell Adhesion Studies : A study investigated the effects of GAGVY on fibroblast adhesion and migration. Results indicated that GAGVY significantly enhanced fibroblast attachment to extracellular matrices compared to control peptides. This suggests its potential role in promoting wound healing through enhanced fibroblast activity .
  • Therapeutic Applications : In a preclinical model of diabetic wounds, GAGVY was administered topically. The results showed accelerated wound closure rates and improved tissue regeneration compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated wounds .
  • Drug Delivery Systems : Research demonstrated that encapsulating anticancer drugs within nanoparticles coated with GAGVY resulted in improved cellular uptake and cytotoxicity against cancer cell lines. This highlights the peptide's potential as a targeting moiety in drug delivery applications .

Summary of Biological Activities

GAGVY exhibits several biological activities:

  • Cell Signaling : Involved in modulating signaling pathways related to cell growth and survival.
  • Cell Adhesion : Enhances the adhesion of various cell types, promoting tissue repair mechanisms.
  • Potential Anti-cancer Properties : May inhibit cancer cell migration and invasion through integrin-mediated pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.